(3R,4S)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine
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Overview
Description
(3R,4S)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a unique combination of a fluorinated oxolane ring and an oxazole moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine typically involves multi-step organic reactionsThe final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atom in the oxolane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(3R,4S)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,4S)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone
- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-((S)-1-(methylthio)ethyl)tetrahydrofuran-3,4-diol
Uniqueness
(3R,4S)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine is unique due to its combination of a fluorinated oxolane ring and an oxazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15FN2O2 |
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Molecular Weight |
214.24 g/mol |
IUPAC Name |
(3R,4S)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine |
InChI |
InChI=1S/C10H15FN2O2/c1-6-8(7(2)15-13-6)3-12-10-5-14-4-9(10)11/h9-10,12H,3-5H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
FQKBYZLCRYINEG-NXEZZACHSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN[C@@H]2COC[C@H]2F |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2COCC2F |
Origin of Product |
United States |
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